Home > Products > Screening Compounds P74886 > 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide
4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide -

4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide

Catalog Number: EVT-5007031
CAS Number:
Molecular Formula: C12H14N4O3S
Molecular Weight: 294.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antipsychotic agents: Pyrazole derivatives have shown potential antipsychotic-like properties in behavioral tests, with some compounds demonstrating activity in animal models of antipsychotic efficacy. [, , ]
  • Central nervous system depressants: Several pyrazole derivatives have exhibited central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. []
  • Antimicrobial agents: Certain pyrazole derivatives, particularly those incorporated into oxazolidinone structures, have demonstrated potent antimicrobial activity against Gram-positive bacteria. []
  • Anticancer agents: Pyrazole derivatives have been investigated for their anticancer potential, with some compounds showing promising activity against various cancer cell lines. [, , , ]
  • LRRK2 inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives, structurally similar to pyrazoles, have been optimized as potent and selective inhibitors of leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease treatment. []
  • Positive allosteric modulators of mGluRs: Pyrazole derivatives, such as CDPPB and VU-71, have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5, suggesting potential therapeutic applications for neurological disorders. [, ]

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide

Compound Description: 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide, a substituted aminoacetamide analog of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, demonstrated antipsychotic-like properties in behavioral tests without inducing seizures. [] It also exhibited reduced mutagenic activity compared to its parent compound. []

(5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone

Compound Description: (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone demonstrated central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. [] It exhibited notable activity against pentylenetetrazole-induced convulsions. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone

Compound Description: (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone exhibited central nervous system depressant activity, potential anticonvulsant properties, and a favorable anticonvulsant depression ratio. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-trifluoromethylphenyl)methanone

Compound Description: (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-trifluoromethylphenyl)methanone demonstrated potent central nervous system depressant activity. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-thienyl)methanone

Compound Description: (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-thienyl)methanone demonstrated potent central nervous system depressant activity. []

(5-Amino-3-ethyl-1-methyl-1H-pyrazol-4-yl)phenylmethanone

Compound Description: (5-Amino-3-ethyl-1-methyl-1H-pyrazol-4-yl)phenylmethanone demonstrated potent central nervous system depressant activity. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-thienyl)methanone

Compound Description: (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-thienyl)methanone exhibited significant central nervous system depressant activity but lacked anticonvulsant activity. [] It Notably did not impair motor function. []

1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol

Compound Description: 1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol demonstrated antipsychotic-like properties in behavioral tests, reducing spontaneous locomotion in mice without causing ataxia. [] Unlike traditional antipsychotic agents, it did not bind to D2 dopamine receptors in vitro. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol

Compound Description: 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol showed promising activity in various tests related to antipsychotic efficacy. It effectively inhibited conditioned avoidance responding in both rats and monkeys, but unlike conventional antipsychotics, it did not induce dystonic movements in a primate model of extrapyramidal side effects. []

1-(4-((4-Methylphenyl)sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine

Compound Description: This compound displayed significant anticancer activity in the NCI-60 Human Tumor Cell Lines Screen, demonstrating potent growth inhibition across various cancer cell lines. [] It was notably effective against cell lines derived from lungs, kidneys, CNS, ovaries, prostate, breast, as well as epithelial cancer, leukemia, and melanoma. []

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine

Compound Description: This compound exhibited potent anticancer activity in the NCI-60 Human Tumor Cell Lines Screen, demonstrating effective growth inhibition across various cancer cell lines, including those derived from lungs, kidneys, CNS, ovaries, prostate, breast, as well as epithelial cancer, leukemia, and melanoma. []

1-(2,4-Bis((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine

Compound Description: This compound demonstrated potent anticancer activity in the NCI-60 Human Tumor Cell Lines Screen, effectively inhibiting the growth of various cancer cell lines, including those derived from lungs, kidneys, CNS, ovaries, prostate, breast, as well as epithelial cancer, leukemia, and melanoma. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) acts as a positive allosteric modulator (PAM) for both metabotropic glutamate receptor subtype 1 (mGluR1) and mGluR5. [] It potentiates mGluR responses by binding to a novel allosteric site distinct from the binding site of known negative allosteric modulators, demonstrating a unique mechanism of action. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) functions as a positive allosteric modulator (PAM) for mGluR5. [] It enhances mGluR5 responses by acting on a site that overlaps with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of this receptor. [] This indicates a competitive mechanism of action at the allosteric site.

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: 4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71) serves as a positive allosteric modulator (PAM) selective for mGluR1. [] It potentiates glutamate-induced calcium transients in cells expressing mGluR1, indicating its ability to enhance receptor activity. []

Properties

Product Name

4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide

IUPAC Name

4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]benzamide

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

InChI

InChI=1S/C12H14N4O3S/c1-8-11(7-16(2)14-8)20(18,19)15-10-5-3-9(4-6-10)12(13)17/h3-7,15H,1-2H3,(H2,13,17)

InChI Key

KSLRQEBUSXTXDA-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.